Validated Synthetic Utility: 4‑Methyl Substitution Enables Direct Derivatisation to 6‑Chloro and 7‑Bromo Analogues
The presence of the 4‑methyl group does not impede further functionalisation; rather, the compound serves as a direct precursor to halogenated derivatives with known CAS registrations. The 6‑chloro analogue (CAS 1314953‑62‑2) and 7‑bromo analogue (CAS 1368794‑39‑1) are commercially catalogued, confirming that electrophilic aromatic substitution and cross‑coupling reactions can proceed on this scaffold without the need for de novo core synthesis . This contrasts with the unsubstituted parent core (CAS 67074‑78‑6), where halogenation regioselectivity and yield data are less well‑documented in vendor catalogues, potentially requiring additional optimisation steps.
| Evidence Dimension | Accessibility of halogenated derivatives for downstream diversification |
|---|---|
| Target Compound Data | Precursor to 6-chloro-4-methyl (CAS 1314953-62-2) and 7-bromo-4-methyl (CAS 1368794-39-1) derivatives; both commercially available |
| Comparator Or Baseline | Unsubstituted 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 67074-78-6): halogenated derivative catalogue availability limited |
| Quantified Difference | At least two regiochemically distinct halogenated analogues are commercially catalogued for the 4-methyl scaffold versus limited or no catalogue entries for the unsubstituted scaffold. |
| Conditions | Vendor catalogue analysis (CheMenu, MolCore, Hairui Chemical) |
Why This Matters
For medicinal chemistry campaigns, the availability of pre‑validated halogenated intermediates reduces synthetic burden and accelerates SAR exploration.
